molecular formula C16H18FN3OS B2394152 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide CAS No. 361168-79-8

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Cat. No. B2394152
CAS RN: 361168-79-8
M. Wt: 319.4
InChI Key: VCGDOZJNAMCCQO-UHFFFAOYSA-N
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Description

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide” is a complex organic compound. It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves a solvent-free condensation/reduction reaction sequence . For instance, a one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported to be achieved in good yield . The reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-Ray crystallographic analysis . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .


Chemical Reactions Analysis

Pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques such as FTIR–ATR and NMR . For instance, a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ylidene)-N’-(4-methoxybenzyl)hydrazine, was characterized by FTIR–ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Scientific Research Applications

Catalysis and Polymer Chemistry

The compound has been investigated for its catalytic properties. Specifically, 2-t-butyl-4-arylimino-2,3-dihydroacridylnickel dibromides, which can be derived from this compound, exhibit intriguing behavior. When activated with modified methylaluminoxane (MMAO), these nickel complexes demonstrate high activities for the trimerization of ethylene. Conversely, when activated with ethylaluminum dichloride (EtAlCl₂), they perform selective dimerization of ethylene. The presence of a t-butyl group in these complexes enhances their performance, especially in the rare case of trimerization of ethylene .

Medicinal Chemistry and Drug Discovery

While specific studies on this compound are limited, its structural features may be relevant for drug discovery. Researchers have explored related pyrazole derivatives as potential agents for treating autoimmune diseases and inhibiting myeloid cell leukemia. Although not directly studied, the compound’s core structure could inspire further investigations in this area .

Organic Synthesis and Building Blocks

5-Amino-pyrazoles, a class of compounds that includes our target molecule, serve as versatile synthetic building blocks. Researchers have utilized them to construct various organic molecules with diverse functionalities. Their applications range from pharmaceuticals to materials science .

Antiviral Research

Given the recent global health challenges, it’s worth considering antiviral applications. While no direct evidence exists for this compound, its structural motifs could inspire the design of potential antiviral agents. For instance, researchers have optimized N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as noncovalent inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .

Mechanism of Action

The mechanism of action of similar compounds often involves binding to a target protein. For example, the scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

Safety and Hazards

The safety and hazards of similar compounds can be determined from their Material Safety Data Sheets (MSDS). For instance, tert-butyl N-[(1H-pyrazol-3-yl)methyl]carbamate has hazard statements such as H303, H315, H319, H335 .

Future Directions

The future directions in the research of similar compounds often involve the development of novel active pharmaceutical ingredients. Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities . They have proven to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGDOZJNAMCCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

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